molecular formula C12H11NO2 B6183946 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde CAS No. 1347814-98-5

3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Cat. No. B6183946
CAS RN: 1347814-98-5
M. Wt: 201.2
InChI Key:
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Description

Synthesis Analysis

The synthesis of 1,3-oxazoles, which is the core structure of the compound, has been extensively studied . Various methods have been developed for the direct arylation of oxazoles with high regioselectivity . For instance, palladium-catalyzed C-5 arylation of oxazoles is preferred in polar solvents, whereas C-2 arylation is preferred in nonpolar solvents .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde involves the condensation of benzylamine with 2-methyl-2-nitropropane-1,3-diol, followed by reduction of the resulting nitro alcohol to the corresponding amine. The amine is then cyclized with ethyl chloroformate to form the oxazole ring, and the aldehyde group is introduced through oxidation of the primary alcohol using PCC.", "Starting Materials": [ "Benzylamine", "2-methyl-2-nitropropane-1,3-diol", "Ethyl chloroformate", "Pyridinium chlorochromate (PCC)" ], "Reaction": [ "Step 1: Condensation of benzylamine with 2-methyl-2-nitropropane-1,3-diol in the presence of a Lewis acid catalyst such as p-toluenesulfonic acid to form the nitro alcohol intermediate.", "Step 2: Reduction of the nitro alcohol intermediate using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.", "Step 3: Cyclization of the amine with ethyl chloroformate in the presence of a base such as triethylamine to form the oxazole ring.", "Step 4: Oxidation of the primary alcohol using PCC to introduce the aldehyde group and form the final product, 3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde." ] }

CAS RN

1347814-98-5

Product Name

3-benzyl-5-methyl-1,2-oxazole-4-carbaldehyde

Molecular Formula

C12H11NO2

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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